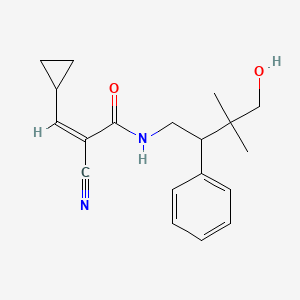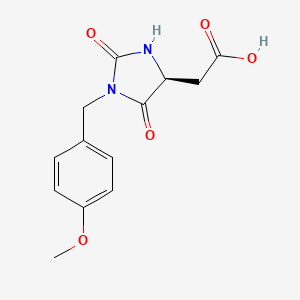
N-Boc-(+/-)-amino-3-methylpent-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-(+/-)-amino-3-methylpent-4-enal is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Derivatives
- Asymmetric Synthesis of α-Fluorinated α-Amino Acid Derivatives: A study describes the asymmetric alkylation of Boc-BMI derivatives with 2-fluoroallyl tosylate, leading to the synthesis of fluorinated amino acid derivatives. This process includes mild acidic deprotection and basic hydrolysis steps (Shendage et al., 2005).
Catalysis and Protecting Groups
- N-tert-Butoxycarbonylation of Amines: The use of heteropoly acid H3PW12O40 as an efficient catalyst for N-tert-butoxycarbonylation of amines, including chiral α-amino alcohols and esters, is described, showcasing its chemoselectivity and environmental benignity (Heydari et al., 2007).
- Bronsted Acidic Ionic Liquid-Catalyzed N-Boc Protection of Amines: This study reports on the use of a Bronsted acidic ionic liquid for the efficient and chemoselective N-Boc protection of various amines (Sunitha et al., 2008).
Synthesis of Amino Acid Analogues
- Synthesis of Conformationally-Constrained Phosphotyrosyl Mimetics: Researchers report the synthesis of N-Boc amino acid analogues, useful in studying cellular signal transduction processes (Oishi et al., 2004).
- Efficient Synthesis of Enantiopure Pyrrolizidinone Amino Acid: The study details the synthesis of an enantiopure N-(Boc)aminopyrrolizidin-2-one carboxylic acid, highlighting its potential in exploring conformation-activity relationships of peptides (Dietrich & Lubell, 2003).
Miscellaneous Applications
- Enantioselective Syntheses of Mesityl-Substituted Amino Acids: This research involves the synthesis of N-Boc-protected, mesityl-substituted amino acids, demonstrating the potential in peptide synthesis and conformational studies (Medina et al., 2000).
- Native Chemical Ligation at Phenylalanine: A method involving the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine is presented for native chemical ligation in peptide synthesis (Crich & Banerjee, 2007).
Mecanismo De Acción
Target of Action
The primary target of N-Boc-(+/-)-amino-3-methylpent-4-enal is amines, amino acids, and peptides . The compound is used for the chemoselective mono-N-Boc protection of these structurally diverse biomolecules .
Mode of Action
This compound interacts with its targets through a process known as N-Boc protection. This process involves the use of di-tert-butyl dicarbonate and a catalyst, such as Amberlyst-15, in ethanol . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
Biochemical Pathways
The N-Boc protection process is a fundamental transformation in organic synthesis, especially in peptide chemistry . It is an important strategy in peptide synthesis as N-Boc derivatives can be easily converted into free amines . This process is also useful in Merrifield solid-phase peptide synthesis .
Result of Action
The result of the N-Boc protection process is the formation of N-Boc-protected amines, amino acids, and peptides . These compounds are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Action Environment
The N-Boc protection process can be carried out under a variety of conditions. For example, it can be performed under ultrasound irradiation , or in a continuous flow reactor with a low-boiling solvent . Environmental factors such as temperature, solvent type, and the presence of a catalyst can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Direcciones Futuras
There is increasing interest in more eco-friendly practical approaches for pharmaceutical and fine chemical syntheses . More efforts must be stepwise tightened to make Boc removal practical, clean, and minimize any potential impact . A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection has been reported .
Análisis Bioquímico
Biochemical Properties
The N-Boc-(+/-)-amino-3-methylpent-4-enal compound interacts with various enzymes, proteins, and other biomolecules. The Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . It protects amines by forming carbamates, which are less reactive .
Cellular Effects
The Boc group, to which it belongs, is known to be stable towards most nucleophiles and bases . This stability could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the Boc protecting group. The main method of Boc protection is the use of Boc anhydride . The mechanism is straightforward: the nucleophilic amine attacks the electrophilic anhydride . The carbonate leaving group can release CO2, providing a strong driving force for the reaction .
Temporal Effects in Laboratory Settings
The Boc group is known to be stable and resistant to many conditions . This suggests that this compound could also exhibit stability and resistance to degradation over time.
Metabolic Pathways
The Boc group is known to be involved in the protection of amines, which are key functionalities in several compounds such as natural products, amino acids, and peptides .
Subcellular Localization
The Boc group is known to be used in peptide synthesis , suggesting that this compound could also be involved in processes within specific compartments or organelles.
Propiedades
IUPAC Name |
tert-butyl N-(3-methyl-5-oxopent-1-en-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-6-11(5,7-8-13)12-9(14)15-10(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXKMLKJQUSVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)


![tert-Butyl 8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2529205.png)
![2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2529206.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2529208.png)

![1-(2,3-dimethylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2529211.png)
![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2529213.png)
![N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2529214.png)
![3-(benzenesulfonyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]propanamide](/img/structure/B2529216.png)
![1-Benzyl-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]thiourea](/img/structure/B2529217.png)

![2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)
